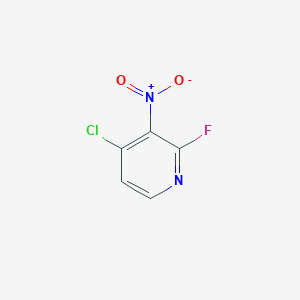
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of trifluoroethyl, pyrazolyl, and pyrroledione functional groups
Métodos De Preparación
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted products
Aplicaciones Científicas De Investigación
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione can be compared with similar compounds such as:
1,1,1-Trifluoro-2-iodoethane: This compound also contains a trifluoroethyl group but differs in its reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-(2,2,2-trifluoroethyl)amino)phenylpropan-2-ol: This compound has a similar trifluoroethyl group but is used in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6F3N3O2 |
|---|---|
Peso molecular |
245.16 g/mol |
Nombre IUPAC |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2 |
Clave InChI |
OXAJYLSUGFBXJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


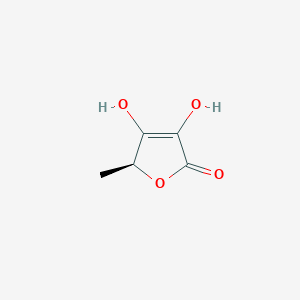

![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)

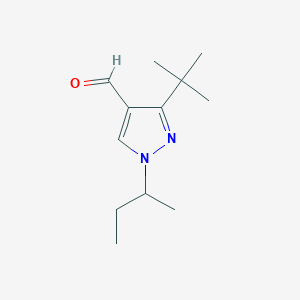
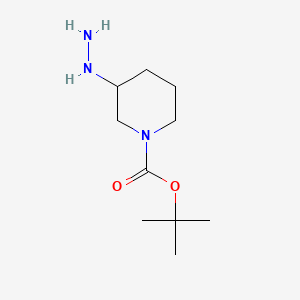

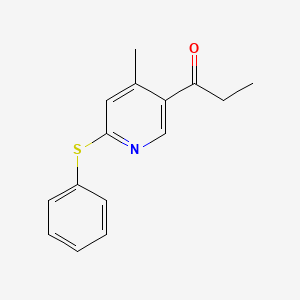
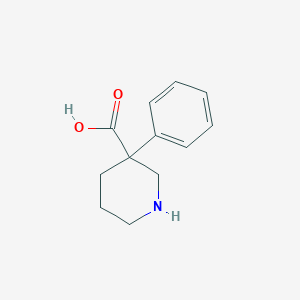
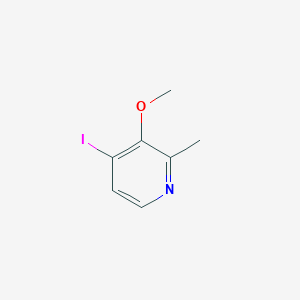
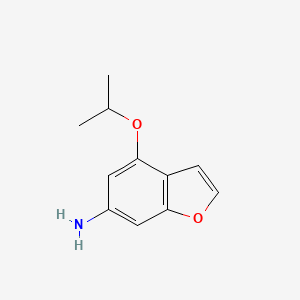
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
